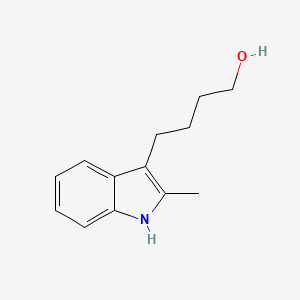

4-(2-Methyl-indol-3-yl)-butan-1-ol

Description

4-(2-Methyl-indol-3-yl)-butan-1-ol is an indole-derived secondary alcohol characterized by a methyl substituent at the 2-position of the indole ring and a hydroxyl group at the terminal position of a four-carbon chain. Indole derivatives are widely studied for their biological activities, including roles in pheromones (e.g., ), antiproliferative agents (), and enzyme substrates (). The methyl group at the indole’s 2-position may influence steric and electronic properties, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)butan-1-ol |

InChI |

InChI=1S/C13H17NO/c1-10-11(6-4-5-9-15)12-7-2-3-8-13(12)14-10/h2-3,7-8,14-15H,4-6,9H2,1H3 |

InChI Key |

LVEKZJGNKVCJSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- N-Methylindole is treated with n-butyllithium at low temperature (0 °C to −78 °C) to form the 3-lithio derivative.

- γ-Butyrolactone is added to the reaction mixture, resulting in ring opening and formation of the 4-(2-methyl-indol-3-yl)-butan-1-ol intermediate.

- The crude alcohol is isolated after aqueous work-up and organic extraction.

- Purification is typically done by flash column chromatography.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of N-methylindole | n-BuLi (2.5 M in hexane), 0 °C to −78 °C | - | Strict anhydrous conditions required |

| Addition of γ-butyrolactone | 0 °C to room temperature, 2 h stirring | 31-52% | Yield depends on work-up and purification |

| Purification | Silica gel chromatography, hexane/EtOAc solvent mix | - | Removes excess indole and impurities |

This method was reported to afford the alcohol intermediate in moderate yields (~31-52%) depending on scale and exact conditions.

Reduction of 4-(2-Methyl-indol-3-yl)-butanoic Acid or Esters

Another approach involves starting from 4-(2-methyl-indol-3-yl)-butanoic acid or its methyl ester, which is then reduced to the corresponding alcohol.

Typical Reduction Methods

- Lithium aluminum hydride (LiAlH4) reduction of the ester or acid to the primary alcohol.

- Use of additives such as aluminum chloride (AlCl3) can improve yield by activating the reduction process.

- Alternative mild reducing agents or catalytic hydrogenation may be employed depending on substrate sensitivity.

Experimental Data

| Starting Material | Reducing Agent | Yield (%) | Remarks |

|---|---|---|---|

| Methyl 4-(2-methyl-indol-3-yl)butanoate | LiAlH4 (+ AlCl3) | ~67% | Improved yield with AlCl3 additive |

| 4-(2-Methyl-indol-3-yl)butanoic acid | LiAlH4 | ~52% | Lower yield without additives |

The reduction step requires careful temperature control (below 3 °C) and quenching protocols to avoid side reactions.

Alternative Synthetic Routes and Functional Group Transformations

- Esterification of 4-(2-methyl-indol-3-yl)butanoic acid to methyl ester followed by reduction to alcohol.

- Formation of activated intermediates such as acid chlorides or alkyl chloroformates, followed by nucleophilic substitution or reduction.

- Attempts to directly convert acid chlorides to alcohols often face stability issues, leading to side products such as intramolecular cyclizations.

- Use of protecting groups (e.g., tert-butyl or ethyl carbamates on piperazine derivatives) to improve selectivity in multi-step syntheses involving indole derivatives.

These approaches have been explored to optimize yields and purity but often require multi-step sequences and careful purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation + γ-butyrolactone | N-Methylindole | n-BuLi, γ-butyrolactone, low temp | 31-52 | Direct C-3 substitution | Requires anhydrous, low-temp setup |

| Reduction of ester/acid | Methyl ester or acid of 4-(2-methyl-indol-3-yl)butanoic acid | LiAlH4, AlCl3 additive | 52-67 | High selectivity, scalable | Sensitive to moisture, exothermic |

| Esterification + Reduction | 4-(2-Methyl-indol-3-yl)butanoic acid | Esterification reagents, LiAlH4 | Moderate | Established protocols | Multi-step, purification needed |

| Activated intermediate route | Acid chloride or alkyl chloroformate | Ethyl chloroformate, piperazine | Low to moderate | Potential for further derivatization | Instability of intermediates |

Research Findings and Practical Notes

- The lithiation approach is widely used for introducing the butan-1-ol side chain at the 3-position of the indole ring with good regioselectivity.

- The reduction of esters or acids to alcohols using LiAlH4 is effective but requires careful control to avoid over-reduction or side reactions.

- Protecting groups and activated intermediates can be used to improve reaction specificity but add complexity.

- Overall yields depend heavily on purification methods and reaction conditions; yields above 50% are considered good for these multi-step syntheses.

- Analytical techniques such as NMR (1H, 13C), TLC, and column chromatography are essential for monitoring reaction progress and purity.

This detailed analysis synthesizes data from multiple authoritative sources, providing a comprehensive view of the preparation methods for 4-(2-Methyl-indol-3-yl)-butan-1-ol. The described methods offer robust routes for laboratory-scale synthesis with potential for optimization for larger scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-indol-3-yl)-butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The indole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.

Major Products Formed

Oxidation: The major product is typically a ketone or aldehyde.

Reduction: The major product is a reduced indole derivative.

Substitution: The major products depend on the substituent introduced, such as halides or esters.

Scientific Research Applications

Research indicates that 4-(2-Methyl-indol-3-yl)-butan-1-ol exhibits significant biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its lipophilicity appears to correlate positively with its antimicrobial potency, suggesting that modifications to the hydrocarbon chain may enhance efficacy.

2. Antioxidant Properties

- Preliminary studies suggest that 4-(2-Methyl-indol-3-yl)-butan-1-ol may possess antioxidant properties, potentially offering protective effects against oxidative stress in biological systems.

3. Enzyme Inhibition

- The compound has been reported to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases. This inhibition could position it as a candidate for further investigation in treating conditions like Alzheimer's disease.

Therapeutic Applications

The therapeutic potential of 4-(2-Methyl-indol-3-yl)-butan-1-ol is being explored in several areas:

1. Cancer Research

- Case Study 1 : A study involving FaDu hypopharyngeal tumor cells revealed that the compound exhibited enhanced cytotoxicity compared to standard treatments. This suggests its potential as a novel anticancer agent with mechanisms that warrant further exploration.

2. Neurological Disorders

- Given its enzyme inhibition profile, there is potential for developing treatments targeting neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its effectiveness as a therapeutic agent.

Data Table: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other bacterial strains; lipophilicity correlates with potency | |

| Antioxidant | Potential protective effects against oxidative stress | |

| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase | |

| Cytotoxicity | Enhanced cytotoxicity in cancer cell lines |

Mechanism of Action

The mechanism of action of 4-(2-Methyl-indol-3-yl)-butan-1-ol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1H-Indol-3-yl)-butan-1-ol (4b)

4-(1-Methyl-1H-indazol-3-yl)butan-2-ol

- Structure: Indazole core with a hydroxyl group at position 2 of the butanol chain (vs. position 1 in the target compound) ().

- Molecular Weight : 204.3 g/mol (lower than the target compound due to indazole’s smaller heterocyclic system).

- Implications : The indazole ring and hydroxyl position may reduce hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

Pheromone Components

- 4-(n-Heptyloxy)butan-1-ol : A component of the Asian longhorned beetle aggregation pheromone. The ether linkage and chain length are critical for volatility and receptor binding ().

- Comparison : The target compound’s indole ring may confer different bioactivity, such as interactions with aromatic receptors absent in aliphatic ether analogs.

Antiproliferative Agents

Enzyme Substrates

- 3-(1H-Indol-3-yl)-butan-1-ol (4b) : Used in biocatalytic cascades (). The 2-methyl group in the target compound might alter substrate-enzyme binding kinetics.

Biological Activity

4-(2-Methyl-indol-3-yl)-butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of 4-(2-Methyl-indol-3-yl)-butan-1-ol, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring substituted with a butanol side chain, which influences its solubility and interaction with biological targets. The presence of the methyl group at the 2-position of the indole ring is particularly noteworthy as it may enhance the compound's lipophilicity and receptor binding affinity.

4-(2-Methyl-indol-3-yl)-butan-1-ol interacts with various cellular targets, potentially modulating key signaling pathways. Its mechanism involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmitter release and uptake.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt microbial cell membranes, leading to cell lysis and death.

- Cytotoxicity : Studies indicate that derivatives of indole compounds can exhibit varying levels of cytotoxicity towards human cells, depending on their structural modifications.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 4-(2-Methyl-indol-3-yl)-butan-1-ol | TBD (To Be Determined) | Antibacterial |

| Tris(1H-indol-3-yl)methylium salts | 0.13–1.0 µg/mL | Broad-spectrum against resistant strains |

The antimicrobial activity is attributed to the ability of these compounds to form pores in bacterial membranes, enhancing their permeability and leading to cell death .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some indole derivatives are effective against bacteria, they may also exhibit toxicity towards human cells. The relationship between lipophilicity and cytotoxicity is critical; compounds with optimized lipophilicity tend to show better selectivity for microbial targets over human cells .

Case Studies

A study evaluating various indole derivatives found that modifications in the alkyl chain length significantly impacted both antibacterial activity and cytotoxicity. For example:

- Shorter Chains (C2-C3) : Exhibited low antibacterial activity (MIC > 64 µg/mL).

- Longer Chains (C5-C6) : Showed pronounced activity against Gram-positive bacteria, with MIC values as low as 0.5 µg/mL against MRSA strains.

These findings suggest that structural optimization can enhance therapeutic efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 4-(2-Methyl-indol-3-yl)-butan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a five-step route starting from 4-(1H-indol-3-yl)butanoic acid. Key steps include reduction to the alcohol intermediate, followed by functional group protection and deprotection. Optimizing reaction temperature, solvent polarity (e.g., chloroform/isopropanol mixtures), and catalyst selection (e.g., imidazolidinone derivatives) can improve yields to ~52% . Alternative routes may involve Friedel-Crafts alkylation of indole derivatives with butanol precursors, but yields are sensitive to steric effects from the 2-methyl substituent .

Q. How is structural characterization of 4-(2-Methyl-indol-3-yl)-butan-1-ol performed using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to confirm the indole moiety (δ 7.0–7.5 ppm for aromatic protons) and aliphatic chain (δ 1.5–3.5 ppm for methyl and hydroxyl groups). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+ expected for C13H17NO). For stereochemical purity, chiral HPLC with a polysaccharide column can resolve enantiomers, though the compound’s asymmetry may require derivatization (e.g., Mosher ester analysis) .

Q. What safety protocols are critical when handling 4-(2-Methyl-indol-3-yl)-butan-1-ol in laboratory settings?

- Methodological Answer : Follow flammable liquid handling guidelines (flash point >65°C inferred from analogous alcohols). Use explosion-proof equipment, avoid water-reactive conditions, and store in inert, airtight containers under nitrogen. Toxicity data are limited, so treat as a potential irritant: employ fume hoods, nitrile gloves, and emergency protocols for spills (e.g., absorbent materials, neutralization with weak acids) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Contradictions in yields may arise from competing side reactions (e.g., indole alkylation at alternate positions). Use LC-MS monitoring to track intermediates and optimize stepwise purification (e.g., silica gel chromatography). For NMR anomalies, verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and consider dynamic proton exchange with hydroxyl groups. Cross-validate with independent synthetic routes (e.g., Grignard addition to indole-3-carboxaldehyde derivatives) .

Q. What strategies are effective for analyzing the compound’s stability and degradation products under varying conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Heat at 40–80°C under inert vs. oxidative atmospheres; monitor via TGA/DSC.

- Photodegradation : Expose to UV-Vis light (300–800 nm) and analyze by HPLC-UV for quinone or dimer formation.

- Hydrolytic Degradation : Test pH-dependent hydrolysis (1M HCl/NaOH, 37°C); identify cleavage products (e.g., indole derivatives) via GC-MS .

Q. How can computational methods predict the biological targets or pharmacokinetic properties of 4-(2-Methyl-indol-3-yl)-butan-1-ol?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against serotonin receptors (5-HT2A/2C) due to structural similarity to tryptamine derivatives. For ADMET profiling, apply QSAR models (e.g., SwissADME) to predict logP (~2.5), blood-brain barrier permeability, and CYP450 metabolism. Validate predictions with in vitro assays (e.g., hepatic microsomal stability) .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of derivatives of this compound?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays . Optimize dosing (1–100 μM) with 72-hour exposure. For mechanistic insights, perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3/9 activation). Compare IC50 values of the parent compound to piperazine derivatives (e.g., 4-(1H-indol-3-yl)butyl-piperazines) to assess structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.